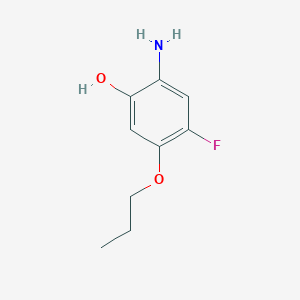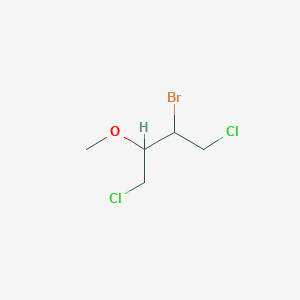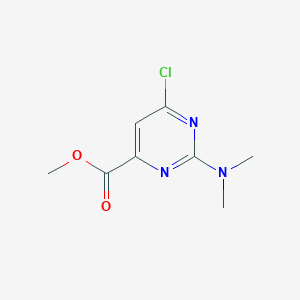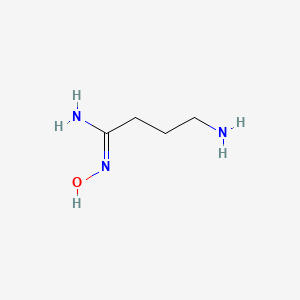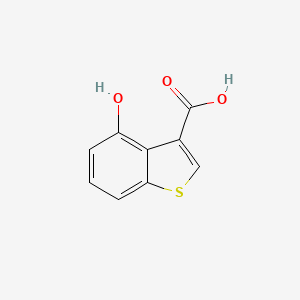
4-Hydroxy-1-benzothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that features a benzothiophene core with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-benzothiophene-3-carboxylic acid typically involves the construction of the benzothiophene core followed by functionalization at the desired positions. One common method involves the intramolecular cyclization of o-alkynylthiophenols, followed by the addition of isocyanates to form the benzothiophene ring . Another approach includes the CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction to obtain 2-aminobenzothiophenes, which can then be converted to the desired carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-1-benzothiophene-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-benzothiophene-3-aldehyde or 4-hydroxy-1-benzothiophene-3-methanol.
Substitution: Formation of various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the benzothiophene core can interact with various enzymes and receptors, modulating their function and leading to the observed biological effects .
Comparación Con Compuestos Similares
Benzofuran derivatives: Share a similar heterocyclic structure but with an oxygen atom instead of sulfur.
Indole derivatives: Contain a nitrogen atom in the heterocyclic ring and exhibit different biological activities.
Thiophene derivatives: Lack the benzene ring fused to the thiophene core, resulting in different chemical properties.
Uniqueness: 4-Hydroxy-1-benzothiophene-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the benzothiophene core. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H6O3S |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
4-hydroxy-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H6O3S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12) |
Clave InChI |
ANGLNCLBLZFRFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)SC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


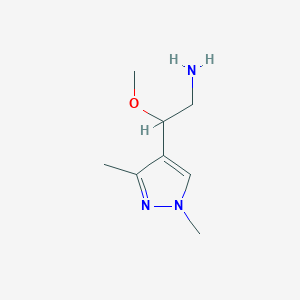
![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274631.png)

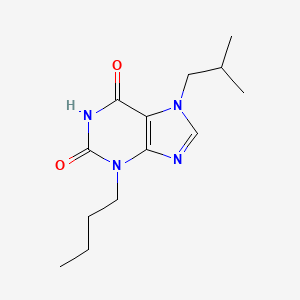

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)

![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
